Cas no 87513-63-1 (Methyl 5-hydroxy-2-methoxybenzoate)
Methyl 5-hydroxy-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-hydroxy-2-methoxybenzoate
- DTXSID20343784
- FT-0712876
- Methyl5-hydroxy-2-methoxybenzoate
- methyl 2-methoxy-5-hydroxybenzoate
- E89616
- Methyl 5-hydroxy-2-methoxybenzoate #
- Benzoic acid, 5-hydroxy-2-methoxy-, methyl ester
- 87513-63-1
- AKOS006278511
- SCHEMBL7619139
- CS-0195852
- A937499
- A1-11632
- CHEMBL2252124
- MFCD01940408
- DA-17906
-
- Inchi: 1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3
- InChI Key: ZKVWSXCKPJLMRC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C(=O)OC)O
Computed Properties
- Exact Mass: 182.05790880g/mol
- Monoisotopic Mass: 182.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.216
- Boiling Point: 328.3°C at 760 mmHg
- Flash Point: 133.1°C
- Refractive Index: 1.534
Methyl 5-hydroxy-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587968-10mg |
methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587968-50mg |
methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B587968-100mg |
methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Alichem | A014002946-250mg |
Methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A014002946-500mg |
Methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A014002946-1g |
Methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| A2B Chem LLC | AC06279-5g |
Methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 95% | 5g |
$1005.00 | 2024-04-19 | |
| A2B Chem LLC | AC06279-10g |
Methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 95% | 10g |
$1707.00 | 2024-04-19 | |
| A2B Chem LLC | AC06279-25g |
Methyl 5-hydroxy-2-methoxybenzoate |
87513-63-1 | 95% | 25g |
$3340.00 | 2024-04-19 | |
| abcr | AB606106-250mg |
Methyl 5-hydroxy-2-methoxybenzoate; . |
87513-63-1 | 250mg |
€244.50 | 2025-04-15 |
Methyl 5-hydroxy-2-methoxybenzoate Suppliers
Methyl 5-hydroxy-2-methoxybenzoate Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Methyl 5-hydroxy-2-methoxybenzoate
Recent Advances in the Study of Methyl 5-hydroxy-2-methoxybenzoate (CAS: 87513-63-1) in Chemical Biology and Pharmaceutical Research
Methyl 5-hydroxy-2-methoxybenzoate (CAS: 87513-63-1) is a phenolic ester derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxyl and methoxy functional groups, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Recent studies have explored its role as a precursor in the synthesis of more complex bioactive molecules, as well as its direct therapeutic potential. This research brief aims to summarize the latest findings related to Methyl 5-hydroxy-2-methoxybenzoate, focusing on its chemical properties, biological activities, and potential applications in drug development.
One of the key areas of interest in recent research has been the compound's antioxidant properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl 5-hydroxy-2-methoxybenzoate exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. The study attributed this activity to the presence of the hydroxyl group at the 5-position, which facilitates hydrogen atom transfer to reactive oxygen species. Furthermore, molecular docking studies suggested that the compound could interact with key antioxidant enzymes such as superoxide dismutase and catalase, potentially enhancing their activity.
In the realm of anti-inflammatory research, Methyl 5-hydroxy-2-methoxybenzoate has shown promise as a modulator of inflammatory pathways. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound significantly inhibited the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophage cells. The researchers proposed that this effect might be mediated through the suppression of NF-κB signaling, a critical pathway in inflammation. These findings suggest potential applications in the development of novel anti-inflammatory agents, particularly for chronic inflammatory conditions where current therapies have limitations.
The antimicrobial potential of Methyl 5-hydroxy-2-methoxybenzoate has also been a focus of recent studies. Research published in the European Journal of Medicinal Chemistry (2023) evaluated the compound's activity against a panel of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The results indicated moderate to strong antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL. Structure-activity relationship studies suggested that both the hydroxyl and methoxy groups contribute to this activity, possibly by disrupting microbial cell membranes or interfering with essential metabolic pathways.
From a chemical synthesis perspective, Methyl 5-hydroxy-2-methoxybenzoate has emerged as a valuable building block for the preparation of more complex pharmaceutical compounds. A 2024 study in Organic & Biomolecular Chemistry described its use as a starting material for the synthesis of novel benzofuran derivatives with enhanced biological activities. The researchers developed an efficient two-step protocol that allowed for the introduction of various pharmacophores while maintaining the core structure's beneficial properties. This approach highlights the compound's versatility in medicinal chemistry and its potential to serve as a scaffold for drug discovery programs.
In conclusion, recent research on Methyl 5-hydroxy-2-methoxybenzoate (CAS: 87513-63-1) has revealed its multifaceted potential in chemical biology and pharmaceutical applications. Its demonstrated antioxidant, anti-inflammatory, and antimicrobial activities, combined with its utility as a synthetic intermediate, position it as a compound of significant interest for further investigation. Future studies should focus on elucidating its precise mechanisms of action, optimizing its biological activity through structural modifications, and evaluating its pharmacokinetic properties to assess its potential as a lead compound for drug development.
87513-63-1 (Methyl 5-hydroxy-2-methoxybenzoate) Related Products
- 2905-82-0(Methyl 2-hydroxy-5-methoxybenzoate)
- 820234-30-8(Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-, methyl ester)
- 81245-24-1(Methyl 2-methoxy-4-methylbenzoate)
- 61227-22-3(Methyl 5-(benzyloxy)-2-hydroxybenzoate)
- 2150-40-5(Methyl 2,5-Dimethoxybenzoate)
- 159225-90-8(Benzoic acid,3,3'-oxybis[6-hydroxy-, 1,1'-dimethyl ester)
- 91738-30-6(Benzoic acid,5-hydroxy-2-(phenylmethoxy)-, methyl ester)
- 88208-68-8(Benzoic acid, 2,5-dimethoxy-3-methyl-, methyl ester)
- 52329-04-1(Methyl 5-(benzyloxy)-2-methoxybenzoate)
- 55204-14-3(Methyl 4-formyl-2-methoxybenzoate)